Heptaacetylrutinose

Description

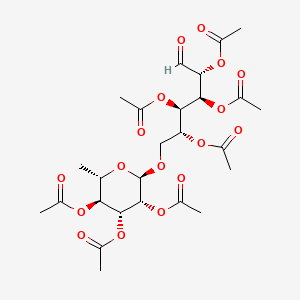

Structure

2D Structure

Properties

CAS No. |

55325-25-2 |

|---|---|

Molecular Formula |

C26H36O17 |

Molecular Weight |

620.6 g/mol |

IUPAC Name |

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-6-oxohexoxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C26H36O17/c1-11-21(39-14(4)30)24(42-17(7)33)25(43-18(8)34)26(36-11)35-10-20(38-13(3)29)23(41-16(6)32)22(40-15(5)31)19(9-27)37-12(2)28/h9,11,19-26H,10H2,1-8H3/t11-,19-,20+,21-,22+,23+,24+,25+,26+/m0/s1 |

InChI Key |

OKQBJGPZGUMMEZ-BLPUGYGOSA-N |

SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Heptaacetylrutinose

Advanced Synthetic Routes to Heptaacetylrutinose

The synthesis of this compound, a fully protected derivative of rutinose [6-O-(6-Deoxy-α-L-mannopyranosyl)-D-glucose], is pivotal for its use as a building block or intermediate in the synthesis of complex glycosides, such as the flavonoid isorhoifolin. americanchemicalsuppliers.comdrugfuture.com Traditional synthesis often involves treating the parent rutinose with an excess of an acetylating agent like acetic anhydride (B1165640) in a base such as pyridine. However, advanced methodologies seek to improve efficiency, yield, and selectivity.

Chemo- and Regioselective Acetylation Strategies

Complete acetylation to form this compound requires non-selective methods. However, the principles of chemo- and regioselective acetylation are critical in carbohydrate chemistry for creating partially protected intermediates. These strategies often leverage enzymatic catalysts or protecting group manipulations to target specific hydroxyl groups on the disaccharide scaffold.

Enzymatic catalysis offers a powerful tool for achieving high regioselectivity in the acylation of the rutinose moiety, typically found in the flavonoid rutin (B1680289). Lipases, in non-aqueous solvents, can selectively acylate specific hydroxyl groups. For instance, studies on the enzymatic acylation of rutin have demonstrated that different enzymes exhibit distinct regioselectivity. Novozym 435, a lipase (B570770) from Candida antarctica, has been shown to selectively acylate the 4'''-OH position on the rhamnose unit of rutin. nih.gov In contrast, an alkaline protease from Bacillus subtilis can direct acylation to the 3''-OH position. nih.gov Another study using Thermomyces lanuginosus lipase resulted in acylation at the 2'''-OH and 4'''-OH of the rhamnose unit and the 2''-OH of the glucose moiety. nih.govresearchgate.net

Another advanced strategy involves the regioselective exchange of protecting groups. A patented method describes the treatment of per-O-silylated oligosaccharides, including rutinose, with an acylating agent. google.comucdavis.edu This approach allows for the selective replacement of a silyl (B83357) protecting group with an acetyl group, providing access to orthogonally protected carbohydrates without the risk of acyl migration that can occur with partially acylated sugars. ucdavis.edu These selective methods, while not aimed at producing this compound directly, are foundational for advanced carbohydrate synthesis and demonstrate sophisticated control over reactivity.

Novel Catalytic Approaches in this compound Synthesis (e.g., Organocatalysis, Photo- and Electro-catalysis)

The search for more efficient and environmentally benign synthetic methods has led to the exploration of novel catalytic systems.

Photo- and Electro-catalysis are emerging fields in organic synthesis that use light or electric potential, respectively, to drive chemical reactions. mdpi.com Photocatalysis typically involves the generation of electron-hole pairs on a semiconductor surface, which can initiate redox processes. rsc.org Similarly, electrocatalysis uses an electric potential to overcome activation barriers for reactions. frontiersin.org These methods have found applications in transformations like oxidation of alcohols, H₂ production, and degradation of pollutants. rsc.orgfrontiersin.org However, their application to the acetylation of carbohydrates is not a documented or common strategy. Acetylation is an esterification reaction, which is not primarily a redox process, making it less suitable for initiation by these catalytic methods. Therefore, while photo- and electro-catalysis represent innovative approaches for many chemical conversions, they are not currently considered standard or practical for the synthesis of this compound.

Emerging Methodologies for Enhanced Synthetic Efficiency

Improving the efficiency of multi-step syntheses is a key goal in modern chemistry. For the preparation of peracetylated sugars like this compound, several methodologies have emerged to enhance efficiency.

The use of solvent-free reaction conditions also represents a major step towards more efficient and greener synthesis. A method for synthesizing 1-thioalkyl glycosides has been developed by reacting per-O-acetylated sugars with sodium alkanethiolates under solvent-free conditions, showcasing the feasibility of avoiding bulk solvents in carbohydrate modifications. acs.org

Finally, the use of immobilized enzymes as catalysts for acylation reactions enhances synthetic efficiency. mdpi.com Immobilizing the enzyme on a solid support allows for easy separation of the catalyst from the reaction mixture, enabling catalyst recycling and simplification of the product purification process. This approach combines the high selectivity of enzymatic reactions with improved operational stability and reusability, contributing to a more sustainable and efficient synthesis.

Chemical Derivatization Strategies for this compound

This compound is a fully derivatized and protected form of rutinose. As such, it is generally not further derivatized for analytical purposes. Instead, the parent compound, rutinose, or other underivatized sugars are derivatized to enhance their analytical detection. This process is crucial because simple sugars lack strong native ultraviolet (UV) absorbance or fluorescence, making them difficult to detect with common high-performance liquid chromatography (HPLC) detectors. pickeringlabs.commdpi.com Derivatization chemically modifies the sugar to attach a chromophore or fluorophore, thereby improving detection sensitivity and chromatographic separation. academicjournals.org

Pre-column and Post-column Derivatization Techniques in Analytical Protocols

Derivatization in HPLC can be performed either before the sample is injected onto the column (pre-column) or after the components have been separated by the column but before they reach the detector (post-column). chromatographytoday.com

Pre-column derivatization involves reacting the analyte (e.g., rutinose) with a derivatizing agent prior to HPLC analysis. academicjournals.org This approach is advantageous as it does not require additional hardware on the HPLC system and can consume less reagent. nih.gov Furthermore, any excess reagent can be removed before injection or separated from the analyte derivative on the column. A widely used pre-column derivatization agent for sugars is 1-phenyl-3-methyl-5-pyrazolone (PMP), which attaches a UV-active label to the sugar, allowing for sensitive detection. mdpi.com

Post-column derivatization (PCD) involves mixing the column effluent with a reagent stream in a reactor before the flow enters the detector. pickeringlabs.compickeringlabs.com This technique is easily automated and is not affected by interfering peaks from the derivatizing reagent, as the reaction occurs after separation. chromatographytoday.com However, it requires additional pumps and a reaction coil, which can contribute to band broadening and a loss of chromatographic resolution if not properly optimized. chromatographytoday.comnih.gov Modern systems utilize specialized columns or mixing technologies to minimize this effect. chromatographytoday.com

Derivatization for Enhanced Detection Sensitivity and Chromatographic Separation

The primary goals of derivatizing sugars like rutinose are to improve detection sensitivity and enhance chromatographic performance.

For Enhanced Detection Sensitivity: By attaching a molecule with strong UV-absorbing or fluorescent properties, the sensitivity of the detection can be increased by several orders of magnitude. pickeringlabs.com For example, derivatization with PMP allows for the sensitive UV detection of sugars. mdpi.com Other reagents, such as those containing a dansyl or fluorescamine (B152294) group, can be used to create highly fluorescent derivatives, enabling detection at very low concentrations. academicjournals.org

For Enhanced Chromatographic Separation: Derivatization alters the chemical properties of the analyte, such as its polarity. This can be exploited to improve chromatographic separation. Converting a polar sugar into a more nonpolar derivative can enhance its retention and resolution on a reversed-phase column (e.g., C18). academicjournals.org For analysis by Gas Chromatography (GC), derivatization is essential. The high polarity and low volatility of sugars make them unsuitable for direct GC analysis. They are commonly converted into volatile trimethylsilyl (B98337) (TMS) or alditol acetate (B1210297) derivatives to allow for separation in the gas phase. restek.comsigmaaldrich.com

Table of Mentioned Compounds

Introduction of Functional Groups for Structural Information Augmentation

The introduction of functional groups onto the this compound scaffold serves to improve its detection and separation, and to provide more detailed structural insights. doi.org Derivatization targets the hydroxyl groups of the sugar, which are readily acetylated to form this compound. doi.org Further modifications can be made to introduce functionalities that are more amenable to specific analytical techniques.

Derivatization for Enhanced Spectroscopic Analysis

Chemical derivatization is a powerful tool for the structural elucidation of disaccharides like rutinose. creative-proteomics.com By introducing specific chemical tags, the sensitivity and specificity of analytical methods such as mass spectrometry and NMR spectroscopy can be significantly improved. creative-proteomics.comrsc.org

For instance, derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) has been shown to be effective for labeling glycans, enabling the discrimination of monosaccharide and disaccharide isomers. researchgate.net Another labeling agent, 4-(3-methyl-5-oxo-pyrazolin-1-yl) benzoic acid (CPMP), significantly enhances the ionization efficiency of disaccharides, allowing for their rapid identification and quantification using ion mobility spectrometry-mass spectrometry (IMS-MS). rsc.org The intense anion of [M - H]- (m/z 759) observed for CPMP-labeled disaccharides in negative ion mode demonstrates a significant increase in sensitivity. researchgate.net

These derivatization strategies often target the reducing end of the disaccharide, leading to the formation of stable derivatives that can be more easily separated and analyzed. purdue.edu The choice of derivatizing agent can influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS), providing valuable information about the glycosidic linkage and the structure of the monosaccharide units. creative-proteomics.compurdue.edu

Table 1: Derivatization Agents for Disaccharide Analysis

| Derivatizing Agent | Analytical Technique | Purpose | Finding |

| 1-phenyl-3-methyl-5-pyrazolone (PMP) | HPLC-MS/MS, IMS | Isomer discrimination, Quantification | Successful discrimination of monosaccharide and disaccharide isomers. researchgate.net |

| 4-(3-methyl-5-oxo-pyrazolin-1-yl) benzoic acid (CPMP) | IMS-MS | Enhanced ionization efficiency, Quantification | Significantly improved ionization efficiency and allowed for rapid identification of isomers. rsc.org |

| Acetic Anhydride | RP-HPLC | Acetylation of hydroxyl groups | Allows for separation of acetylated disaccharides. doi.org |

Augmentation for NMR Spectroscopy

In NMR spectroscopy, the introduction of specific functional groups can help to resolve signal overlap and provide clearer structural information. mdpi.com For example, the attachment of a bulky or magnetically anisotropic group can induce significant changes in the chemical shifts of nearby protons, aiding in their assignment. While direct studies on this compound are limited, the principles of derivatization for NMR apply. The functionalization of related compounds, such as piperazines, with acyl groups has been used to study their conformational behavior using temperature-dependent 1H NMR spectroscopy. rsc.org This highlights how the introduction of a functional group can provide dynamic and structural information. rsc.org

Augmentation for Mass Spectrometry

For mass spectrometry, derivatization is employed to enhance ionization efficiency, direct fragmentation pathways, and increase the mass of the analyte for better detection. creative-proteomics.comuni-halle.de The introduction of a charged or easily ionizable group can significantly improve the signal intensity in ESI-MS. uni-halle.de Furthermore, specific derivatizing agents can be designed to produce characteristic fragment ions upon collision-induced dissociation (CID), which can be used to pinpoint the location of the functional group and deduce the structure of the parent molecule. purdue.edu The use of covalent labeling can introduce a mass shift that is detectable by MS, allowing for the probing of protein structures and conformational changes, a principle that is transferable to carbohydrate analysis. uni-halle.de

Table 2: Functional Groups Introduced for Structural Analysis

| Functional Group | Purpose | Analytical Technique |

| PMP (1-phenyl-3-methyl-5-pyrazolone) | Labeling for isomer separation | IMS-MS, HPLC-MS/MS |

| CPMP (4-(3-methyl-5-oxo-pyrazolin-1-yl) benzoic acid) | Enhancing ionization efficiency | IMS-MS |

| Acetyl | Protecting group, aids in separation | RP-HPLC |

| Benzoyl | Conformational analysis | NMR Spectroscopy |

Sophisticated Purification and Advanced Chromatographic Analysis of Heptaacetylrutinose

Quantitative and Qualitative Chromatographic Analysis of Heptaacetylrutinose

Gas Chromatography (GC) for Analysis of Volatile Derivatives of this compound

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds. However, sugars and their glycosides, including this compound, are non-volatile due to their high polarity and strong intermolecular hydrogen bonding. masonaco.org Therefore, a crucial prerequisite for GC analysis of these compounds is their conversion into more volatile and thermally stable derivatives. nih.govthermofisher.comajrsp.com This process, known as derivatization, involves replacing the polar hydroxyl groups with less polar functional groups. thermofisher.com

Several derivatization strategies are available for carbohydrates, with the most common being silylation, acetylation, and the formation of methyl ethers. nih.govrestek.com For acetylated compounds like this compound, further derivatization is often necessary to increase volatility for GC analysis. One common approach involves trifluoroacetylation. For instance, sugars can be converted to their methoximes by reacting with methoxylamine hydrochloride in pyridine, followed by trifluoroacetylation with a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA). nih.gov This method produces derivatives with sufficient volatility for GC analysis. nih.gov Another approach is the formation of alditol acetates, where the disaccharide is first reduced with sodium borohydride (B1222165) and then acetylated, resulting in a single peak for each sugar. nih.gov

The choice of GC column is critical for separating the derivatized this compound from other components. Mid-polarity columns, such as those with a 14% cyanopropylphenyl polysiloxane stationary phase, have been successfully used for the separation of derivatized sugar anomers. thermofisher.com Columns like OV-225 and OV-101 have also been reported for the separation of derivatized di- and trisaccharides. nih.gov

Detection of the eluted derivatives is typically achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly advantageous as it provides structural information, aiding in the identification of the analyte. nih.gov The mass spectrometer is an exceedingly helpful detector when analyzing unknown mixtures of sugars. restek.com

A typical workflow for the GC analysis of this compound would involve:

Derivatization of the this compound sample to increase its volatility.

Injection of the derivatized sample into the GC system.

Separation of the components on a suitable capillary column using a programmed temperature gradient.

Detection of the eluted derivative by FID or MS.

Table 1: Illustrative GC Parameters for the Analysis of Derivatized Disaccharides

| Parameter | Condition | Source |

| Derivatization | Methoxime formation followed by trifluoroacetylation | nih.gov |

| Column | OV-101 or OV-225 | nih.gov |

| Oven Temperature | Programmed, e.g., 130°C for disaccharides on OV-101 | nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.gov |

This table provides a generalized example of GC conditions and may require optimization for specific applications involving this compound.

Capillary Electrophoresis (CE) for this compound Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a powerful tool for the analysis of carbohydrates, including oligosaccharides and their derivatives. capes.gov.brnih.gov A key advantage of CE is its high efficiency and the requirement for only small sample volumes.

For the analysis of neutral or charged carbohydrates like this compound, various CE modes can be employed. Since many glycans lack a significant UV-absorbing chromophore, derivatization with a fluorescent tag is often performed to enable sensitive detection by laser-induced fluorescence (LIF). nycu.edu.twdntb.gov.ua Reagents such as 9-aminopyrene-1,4,6-trisulfonate (APTS) can be used to label oligosaccharides via reductive amination. nycu.edu.tw

The separation in CE is highly dependent on the composition of the background electrolyte (BGE) or buffer. For charged derivatives, separation can be achieved in simple buffers. For neutral oligosaccharides, separation can be accomplished by forming complexes with borate (B1201080) ions in an alkaline buffer, which imparts a negative charge to the carbohydrate, allowing it to migrate in the electric field. nih.govnycu.edu.tw The pH and concentration of the borate buffer can be optimized to improve separation. nycu.edu.tw For instance, borate buffers at pH values around 9.0 have been successfully used for separating derivatized oligosaccharides. nycu.edu.tw

Micellar electrokinetic chromatography (MEKC), a mode of CE, can also be used. In MEKC, surfactants are added to the buffer above their critical micelle concentration. This creates a pseudostationary phase that can interact with the analytes, providing an additional separation mechanism based on partitioning between the micelles and the aqueous buffer. acs.org

A typical CE analysis of this compound might involve the following steps:

Optional derivatization with a fluorescent tag to enhance detection sensitivity.

Introduction of the sample into a fused-silica capillary filled with a background electrolyte.

Application of a high voltage across the capillary.

Separation of the analytes based on their charge-to-size ratio.

Detection of the separated components as they pass a detector window, typically using UV or LIF detection.

Table 2: Example of Capillary Electrophoresis Conditions for Labeled Oligosaccharide Analysis

| Parameter | Condition | Source |

| Derivatization | Reductive amination with a fluorescent tag (e.g., APTS) | nycu.edu.tw |

| Capillary | Fused-silica | nih.gov |

| Background Electrolyte | Borate buffer (e.g., pH 9.0) | nycu.edu.tw |

| Separation Voltage | High voltage (e.g., -25 kV) | nycu.edu.tw |

| Detection | Laser-Induced Fluorescence (LIF) | nycu.edu.tw |

This table presents a representative set of CE conditions and should be adapted and optimized for the specific analysis of this compound.

Advanced Spectroscopic and Structural Elucidation of Heptaacetylrutinose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Heptaacetylrutinose Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, the relative stereochemistry of the monosaccharide units, and the nature of the glycosidic linkage.

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H and ¹³C NMR: The 1D ¹H NMR spectrum provides initial information on the types of protons present. For this compound, distinct regions in the spectrum correspond to the seven acetyl methyl groups, the rhamnose methyl group, the sugar ring protons, and the anomeric protons. tandfonline.com The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the acetyl carbonyl carbons, the sugar ring carbons, the anomeric carbons, and the methyl carbons. libretexts.orgnih.gov

Two-Dimensional (2D) NMR: To resolve signal overlap and establish connectivity, 2D NMR experiments are essential. sdsu.eduua.es

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH). sdsu.edu It is used to trace the proton-proton connectivities within each monosaccharide ring, allowing for the assignment of protons from H-1 to H-6 in the glucose unit and H-1 to H-6 (methyl group) in the rhamnose unit.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. hmdb.ca By combining COSY and HSQC data, a complete spin system for each sugar residue can be built, assigning each proton to its corresponding carbon atom. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (2-3 bonds) between protons and carbons. sdsu.edu HMBC is particularly crucial for identifying the glycosidic linkage. A correlation between the anomeric proton of rhamnose (Rha H-1) and C-6 of glucose (Glc C-6) would definitively confirm the α-(1→6) linkage characteristic of rutinose. Furthermore, correlations between sugar ring protons and the carbonyl carbons of the acetyl groups confirm the specific locations of the seven acetate (B1210297) esters.

The following table summarizes the expected ¹H and ¹³C NMR chemical shift assignments for this compound, based on published data for similar acetylated saccharides. tandfonline.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃ Users can sort and filter the data by clicking on the headers.

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Glucose Unit | |||

| Glc-1 | ~4.6-4.8 | ~98-100 | H-1 to Glc C-3, C-5 |

| Glc-2 | ~4.9-5.2 | ~70-73 | H-2 to Glc C-1, C-3, C-4 |

| Glc-3 | ~5.0-5.3 | ~72-75 | H-3 to Glc C-1, C-2, C-4, C-5 |

| Glc-4 | ~5.0-5.3 | ~68-71 | H-4 to Glc C-2, C-3, C-5, C-6 |

| Glc-5 | ~3.8-4.1 | ~70-73 | H-5 to Glc C-1, C-3, C-4, C-6 |

| Glc-6a, 6b | ~3.8-4.2 | ~65-68 | H-6 to Glc C-4, C-5, Rha C-1 |

| Rhamnose Unit | |||

| Rha-1 | ~4.7-4.8 (d, J≈1 Hz) tandfonline.com | ~99-101 | H-1 to Rha C-2, C-5, Glc C-6 |

| Rha-2 | ~5.0-5.3 | ~68-71 | H-2 to Rha C-1, C-3, C-4 |

| Rha-3 | ~5.0-5.3 | ~69-72 | H-3 to Rha C-1, C-2, C-4, C-5 |

| Rha-4 | ~5.0-5.3 | ~71-74 | H-4 to Rha C-2, C-3, C-5, C-6 |

| Rha-5 | ~3.8-4.1 | ~66-69 | H-5 to Rha C-1, C-3, C-4, C-6 |

| Rha-6 (CH₃) | ~1.1-1.2 (d, J≈6 Hz) tandfonline.com | ~17-19 | H-6 to Rha C-4, C-5 |

| Acetyl Groups | |||

| 7 x CH₃ | ~2.0-2.3 tandfonline.com | ~20-22 | Protons to respective carbonyls |

Advanced NMR Pulse Sequences for Stereochemical and Conformational Analysis

Beyond basic structural assignment, advanced NMR techniques are employed to define the three-dimensional structure of this compound in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (< 5 Å), regardless of their bonding connections. ua.es For this compound, NOESY is critical for determining the conformation around the glycosidic bond. cdnsciencepub.comnih.gov Key NOE correlations, such as between the rhamnose anomeric proton (Rha H-1) and protons on the glucose ring (e.g., H-6a, H-6b), provide experimental constraints for defining the glycosidic torsion angles (φ and ψ). This helps to build a 3D model of the molecule's preferred shape in solution. cdnsciencepub.commdpi.comresearchgate.net

Analysis of J-Couplings: The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. zenodo.org Careful analysis of the coupling constants for the ring protons in both the glucose and rhamnose units helps to confirm their relative stereochemistry (e.g., gluco- and rhamno- configuration) and the preferred chair conformation of the pyranose rings.

In Situ NMR Spectroscopy for Reaction Mechanism Elucidation

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing insights into reaction kinetics and the detection of transient intermediates. researchgate.net The synthesis of this compound from rutinose, typically involving an acetylating agent like acetic anhydride (B1165640) in the presence of a base, can be monitored directly in the NMR tube. nih.govacs.org

By acquiring a series of ¹H or HSQC spectra over time, one can observe the disappearance of the starting material's signals and the concurrent appearance of product signals. acs.orgresearchgate.net This technique can reveal the sequence of acetylation, determining which hydroxyl groups react first and whether any partially acetylated intermediates accumulate during the reaction. frontiersin.org This provides a detailed mechanistic picture that is often inaccessible through conventional analysis of the final product alone. csic.es

Mass Spectrometry (MS) in this compound Structural Characterization

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of its fragmentation patterns. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). rsc.org This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₂₆H₃₈O₁₇. The experimentally measured exact mass would be compared to the theoretically calculated mass, providing strong evidence for the compound's identity.

Interactive Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₃₈O₁₇ |

| Calculated Monoisotopic Mass | 622.2110 g/mol |

| Common Adducts (ESI+) | [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ |

Tandem Mass Spectrometry (MS/MS and MSn) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the [M+Na]⁺ adduct of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. masonaco.orgucdavis.edu

Interactive Table 3: Predicted MS/MS Fragmentation Ions for this compound ([M+Na]⁺)

| m/z (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 645.2 | [M+Na]⁺ | Parent Ion |

| 353.1 | [Tetraacetyl-glucose + Na]⁺ | Glycosidic bond cleavage (Y-ion) |

| 291.1 | [Triacetyl-rhamnose]⁺ | Glycosidic bond cleavage (B-ion) |

| 231.1 | [Triacetyl-rhamnose - ketene]⁺ | Loss of C₂H₂O from B-ion |

This systematic analysis of fragmentation pathways provides orthogonal data to NMR, corroborating the identity and structure of this compound. acs.org

Compound Index

Ion Mobility Spectrometry (IMS) Coupled with MS for Gas-Phase Conformational Insights

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of biomolecules, including carbohydrates. wikipedia.orgwaters.com This method separates ions in the gas phase based on their size, shape, and charge, providing a measure of their rotationally averaged collision cross-section (CCS). wikipedia.orgscielo.org.conih.gov When coupled with mass spectrometry, IMS allows for the differentiation of isomers—molecules with the same mass but different structures—which is a common challenge in glycoanalysis. nih.govrsc.org

For acetylated disaccharides like this compound, IMS-MS can provide critical information about their gas-phase conformations. The transfer of these molecules from solution to the gas phase during electrospray ionization can lead to various conformers. arxiv.orgresearchgate.net IMS-MS can distinguish these different structural configurations. nih.gov Studies on similar acetylated monosaccharides have demonstrated that the position of acetyl groups can be retained in the gas phase and identified using techniques like infrared ion spectroscopy, which complements IMS-MS data. arxiv.org The mobility patterns of isomeric ions can be distinct, enabling their partial characterization. nih.gov While specific IMS-MS studies on this compound are not widely published, the principles established from the analysis of other isomeric disaccharides and acetylated sugars are directly applicable. rsc.orgnih.govresearchgate.net These studies show that different isomers and even different conformers of the same isomer can exhibit unique drift times in the ion mobility cell, allowing for their separation and individual analysis by the mass spectrometer. rsc.orgnih.gov

The CCS values obtained from IMS-MS experiments can be compared with theoretical values calculated for candidate structures to aid in conformational assignment. This combined experimental and computational approach provides a detailed picture of the molecule's three-dimensional shape in the absence of solvent molecules.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups within a molecule. nih.govstellarnet.us These two techniques are complementary, as their selection rules differ: FTIR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of a molecule. edinst.comgatewayanalytical.com

In the context of this compound, FTIR spectroscopy is particularly useful for identifying the characteristic vibrations of its functional groups. A prominent feature in the FTIR spectrum of an acetylated glycoside is the strong absorption band corresponding to the C=O stretching frequency of the acetyl groups, typically found in the range of 1736 to 1773 cm⁻¹. nist.gov Other key regions in the FTIR spectrum include the C-H stretching region (around 2800-3000 cm⁻¹) and the "fingerprint" region (below 1500 cm⁻¹), which contains complex vibrations related to C-O and C-C stretching, as well as bending vibrations of the pyranose rings and glycosidic linkage. researchgate.netnih.gov

Below is a table summarizing typical vibrational frequencies for functional groups present in acetylated carbohydrates:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |

| O-H (residual) | Stretching | 3500-3200 | Weak |

| C-H | Stretching | 3000-2850 | 3000-2850 |

| C=O (acetyl) | Stretching | 1773-1736 | 1773-1736 |

| C-H | Bending | 1450-1350 | 1450-1350 |

| C-O-C (glycosidic) | Stretching | 1150-1050 | 1150-1050 |

| Pyranose Ring | Skeletal Vibrations | 950-750 | 950-750 |

Note: The exact positions of the peaks can vary depending on the specific molecular environment and intermolecular interactions.

X-ray Crystallography for Crystalline Three-Dimensional Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.orgnih.govlibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mpg.de The angles and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

The crystal packing is determined by weak intermolecular interactions, such as C-H···O hydrogen bonds. iucr.org The detailed structural parameters obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, serve as a crucial benchmark for validating and refining computational models of the molecule in solution and in the gas phase.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the analysis of complex mixtures and the comprehensive characterization of pure compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. eag.commeasurlabs.com For this compound, LC-MS/MS can be used to confirm its molecular weight and to study its fragmentation patterns. The initial mass spectrometer selects the parent ion, which is then fragmented, and the resulting daughter ions are analyzed by the second mass spectrometer. eag.com This provides structural information that can help to confirm the identity of the compound. nih.govbioxpedia.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples the separation of compounds by LC with their structural elucidation by NMR. mdpi.comchromsoc.jp This powerful combination allows for the acquisition of detailed structural information, including the connectivity of atoms and stereochemical details, for individual components of a mixture without the need for prior isolation. wisdomlib.orgnih.gov For a purified sample of this compound, LC-NMR can confirm its structure and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique could be employed to analyze any smaller, volatile byproducts that might be present as impurities or result from decomposition. The sample is vaporized and separated on a GC column before being detected by a mass spectrometer, which provides both a retention time and a mass spectrum for each component.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of compounds in a mixture. nih.gov When coupled with a Diode Array Detector (DAD) or a UV-Vis detector, it becomes a powerful tool for analyzing compounds that absorb ultraviolet or visible light. measurlabs.comresearchgate.net The acetyl groups in this compound contain carbonyl chromophores, which absorb in the UV region. An HPLC-DAD system can separate this compound from impurities and simultaneously record its UV spectrum. measurlabs.comnih.gov This provides both a retention time for identification and quantification, and a UV spectrum that can aid in confirming the presence of the chromophoric acetyl groups. mdpi.comsemanticscholar.orgresearchgate.net The method can be validated for linearity, sensitivity, and accuracy for quantitative analysis. semanticscholar.org

The following table summarizes the applications of these hyphenated techniques for the analysis of this compound:

| Technique | Principle | Application for this compound |

| LC-MS/MS | Separation by LC, followed by mass analysis of parent and fragment ions. | Molecular weight confirmation, structural elucidation through fragmentation patterns, purity assessment. |

| LC-NMR | Separation by LC, followed by NMR analysis of eluted peaks. | Definitive structural confirmation, stereochemical analysis, purity assessment. |

| GC-MS | Separation of volatile compounds by GC, followed by mass analysis. | Analysis of volatile impurities or degradation products. |

| HPLC-DAD/UV | Separation by HPLC with detection based on UV-Vis absorbance. | Purity determination, quantification, confirmation of chromophoric groups. |

Mechanistic Investigations of Heptaacetylrutinose in Biological Systems in Vitro Studies

In Vitro Cellular Pathway Modulation by Heptaacetylrutinose

To understand how a compound like this compound might affect cellular behavior, a series of in vitro assays using cultured cells are typically employed. These studies form the foundation for understanding a compound's potential as a therapeutic agent.

Assessment of Cellular Proliferation and Viability in Model Systems

The initial step in characterizing the biological effect of a compound is to assess its impact on cell growth and survival. Assays that measure cell proliferation and viability can determine if a compound inhibits cell growth, kills cells, or has no effect. sygnaturediscovery.comsigmaaldrich.com These studies are often performed on various cell lines, including cancer cells and normal (non-cancerous) cells, to identify any selective activity. mdpi.comnih.govnih.gov

Commonly used methods include:

MTT or WST-1 Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability. A reduction in color development suggests a decrease in viable cells. sigmaaldrich.com

BrdU or EdU Incorporation Assays: These assays measure the incorporation of a labeled nucleoside analog (BrdU or EdU) into newly synthesized DNA, which is a direct measure of cell proliferation. sygnaturediscovery.comsigmaaldrich.com

Cell Counting: Direct counting of cells using a hemocytometer or automated cell counter after treatment with the compound can provide a straightforward measure of cell proliferation. sigmaaldrich.com

Data Table: Hypothetical Proliferation Data for this compound

| Cell Line | Assay Type | Concentration (µM) | % Inhibition of Proliferation |

| HepG2 | MTT | 10 | Data Not Available |

| HepG2 | MTT | 50 | Data Not Available |

| MCF-7 | BrdU | 10 | Data Not Available |

| MCF-7 | BrdU | 50 | Data Not Available |

| HDF | WST-1 | 10 | Data Not Available |

| HDF | WST-1 | 50 | Data Not Available |

Investigation of Apoptotic and Necrotic Pathways

If a compound is found to reduce cell viability, the next step is to determine the mechanism of cell death, which is broadly categorized into apoptosis (programmed cell death) and necrosis (uncontrolled cell death). nih.gov Understanding the pathway of cell death is crucial, as apoptosis is generally a preferred mechanism for anti-cancer agents. mdpi.comnih.gov

Key investigative techniques include:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, apoptotic, and necrotic cells. nih.gov

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm apoptosis. mdpi.comnih.gov

DNA Fragmentation Assays: A hallmark of late-stage apoptosis is the fragmentation of DNA, which can be visualized as a "ladder" on an agarose (B213101) gel. nih.gov

Morphological Analysis: Observing changes in cell morphology, such as cell shrinkage and membrane blebbing, using microscopy can indicate apoptosis. mdpi.com

Modulation of Intracellular Signaling Cascades

Compounds often exert their effects by interfering with intracellular signaling pathways that control cell processes like proliferation, survival, and death. nih.govresearchgate.net Identifying the specific pathways modulated by a compound provides insight into its mechanism of action.

Methods to study signaling pathways:

Western Blotting: This technique is used to detect and quantify the levels of specific proteins involved in signaling cascades (e.g., Akt, MAPK, NF-κB pathways). medsci.orgfrontiersin.org Changes in the phosphorylation state of these proteins often indicate pathway activation or inhibition.

Reporter Gene Assays: These assays use genetically engineered cells that produce a measurable signal (e.g., light) in response to the activation of a specific transcription factor, providing a functional readout of pathway activity.

Induction or Suppression of Oxidative Stress Responses

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in many diseases. nih.govfrontiersin.org A compound may either induce oxidative stress, leading to cell damage, or act as an antioxidant. nih.govmdpi.commdpi.com

In vitro assessment of oxidative stress includes:

ROS Measurement: Fluorescent probes like DCFDA can be used to quantify the levels of intracellular ROS.

Antioxidant Enzyme Assays: Measuring the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase can indicate a cellular response to oxidative stress.

Glutathione (GSH) Levels: Measuring the levels of this major intracellular antioxidant can reveal the redox state of the cell. mdpi.com

Data Table: Hypothetical Oxidative Stress Markers

| Cell Line | Treatment | ROS Production (Fold Change) | GSH Levels (% of Control) |

| A549 | Control | 1.0 | 100 |

| A549 | This compound (50 µM) | Data Not Available | Data Not Available |

| HCT116 | Control | 1.0 | 100 |

| HCT116 | This compound (50 µM) | Data Not Available | Data Not Available |

Receptor Binding and Ligand-Target Interactions of this compound

To identify the direct molecular target of a compound, receptor binding and ligand-target interaction studies are essential. These assays determine if a compound physically interacts with a specific protein, such as a receptor or an enzyme. easychair.orgnih.govmdpi.comresearchgate.netlu.se

In Vitro Radioligand Binding Assays (e.g., Saturation and Competitive Binding Studies)

Radioligand binding assays are a classic and powerful tool to study the interaction between a ligand and its receptor. merckmillipore.comnih.govrent-a-lab.bizresearchgate.net

Saturation Binding Assays: These are performed to determine the density of receptors in a tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).

Competitive Binding Assays: In these assays, a fixed concentration of a radiolabeled ligand competes with varying concentrations of an unlabeled compound (like this compound) for binding to the receptor. The results can determine the affinity (Ki) of the unlabeled compound for the receptor. nih.gov

While the provided outline details a thorough plan for the in vitro mechanistic investigation of a chemical compound, a comprehensive search of scientific databases reveals a lack of specific studies on "this compound" in these contexts. The methodologies described herein represent the standard experimental workflow that would be required to characterize the biological activities of this compound at the cellular and molecular level. Future research is needed to generate the data required to populate the frameworks outlined in this article.

Mechanistic Investigations of this compound in Biological Systems Lacking Specific In Vitro Data

Comprehensive searches for specific in vitro mechanistic studies on the chemical compound this compound have yielded no direct research findings. While the broader class of acetylated flavonoids and glycosides has been the subject of various in vitro investigations, data focusing explicitly on this compound's interactions within biological systems, as outlined in the requested article structure, is not available in the public domain.

The intended article was to be structured around the following core outline:

Enzyme Interaction and Metabolic Transformation Studies of this compound (In Vitro)

Characterization of Enzyme-Substrate and Enzyme-Inhibitor Interactions

However, no published studies were identified that have utilized techniques such as mass spectrometry-based assays to explore the label-free ligand binding of this compound to any molecular target. Consequently, there is no information regarding its specific molecular targets or binding sites derived from such methodologies.

Similarly, the investigation into the enzymatic interactions and metabolic fate of this compound in vitro appears to be an unexplored area of research. There are no available data on how this compound might modulate enzyme activity, its inhibition kinetics, or its potential biotransformation pathways and resulting metabolites when exposed to various enzyme systems. The characterization of any enzyme-substrate or enzyme-inhibitor interactions involving this compound remains to be determined.

While general principles of flavonoid and glycoside metabolism in vitro are established, with studies often pointing to the influence of acetylation on properties like lipophilicity and bioavailability ingentaconnect.commdpi.com, these cannot be specifically and accurately extrapolated to this compound without direct experimental evidence. The enzymatic hydrolysis of glycosidic bonds and the subsequent metabolism of the aglycone are common pathways for related compounds, often mediated by gut microbiota in in vitro models nih.govpreprints.org. However, the specific enzymes involved and the kinetics of such processes for this compound have not been documented.

Computational and Theoretical Chemistry Approaches for Heptaacetylrutinose

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are pivotal computational techniques for exploring how a ligand, such as heptaacetylrutinose, might interact with a biological receptor, like an enzyme or protein. These methods are fundamental in fields like drug discovery and enzymology. ebsco.comnih.gov

Prediction of Binding Poses and Affinities

Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when it binds to a target receptor. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. This scoring function estimates the binding affinity, which is the strength of the interaction between the ligand and the receptor. mdpi.com

For this compound, which is a known intermediate in the synthesis of the flavonoid Isorhoifolin americanchemicalsuppliers.com, docking studies could be employed to predict its interaction with various biological targets. For instance, if a target enzyme for Isorhoifolin is known, docking could reveal whether this compound binds to the same site and with what affinity. The results of a docking study are typically presented in a table that ranks different poses by their binding energy, with more negative values indicating a stronger predicted interaction. Machine learning models, often trained on large datasets of 3D protein-ligand complexes, are increasingly used to improve the accuracy of binding affinity prediction. chemrxiv.orgbiorxiv.orgarxiv.org

Table 1: Illustrative Example of Predicted Binding Affinities for this compound with a Hypothetical Enzyme Target

| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | TYR 82, ASP 120, LYS 122 |

| 2 | -8.1 | GLU 54, SER 84 |

| 3 | -7.9 | TYR 82, PHE 250 |

| 4 | -7.5 | ASP 120, ASN 155 |

Note: This table is a hypothetical representation. Actual values would be derived from specific docking calculations with a defined protein structure.

Analysis of Conformational Changes and Energetics Upon Binding

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of every atom in the system over time. ebsco.comyoutube.com By solving Newton's equations of motion for the system, MD simulations can reveal how the receptor and ligand adapt to each other upon binding. youtube.com

This analysis can show significant conformational changes in the protein, which are often crucial for its function. nih.govnih.gov For example, an enzyme might change from an "open" to a "closed" conformation to initiate a catalytic reaction. nih.gov MD simulations can elucidate these changes and the energetic landscape of the binding process. The simulations track the trajectory of atoms over a period, allowing for the calculation of binding free energies and the identification of stable and transient states. nih.gov These simulations are computationally intensive but provide unparalleled insight into the "jiggling and wiggling" of molecules that governs biological function. youtube.com

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, properties, and reactivity of molecules. arxiv.org These methods, such as Density Functional Theory (DFT), provide a fundamental understanding of chemical phenomena from first principles. uleth.ca

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemistry allows for the accurate prediction of spectroscopic parameters that can be directly compared with experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. researchgate.net Predicting NMR chemical shifts computationally can aid in the interpretation of experimental spectra and confirm molecular structures. nih.gov Machine learning algorithms, trained on extensive databases of calculated and experimental shifts, have significantly improved the accuracy of these predictions. researchgate.netarxiv.orgrsc.org For this compound, theoretical calculations could predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule.

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. atomistica.onlinepsicode.org This involves calculating the Hessian matrix (the second derivatives of energy with respect to atomic positions) for the optimized molecular geometry. atomistica.online The presence of imaginary frequencies in a calculation indicates that the structure is not a true energy minimum but rather a transition state. atomistica.online The calculated frequencies and their intensities can be used to assign experimental IR bands to specific molecular motions, such as the stretching of C=O or C-O bonds in the acetyl groups of this compound. researchgate.net

Table 2: Illustrative Example of Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Assignment (Dominant Mode) |

| 2980 | 45 | C-H stretch (methyl) |

| 1755 | 250 | C=O stretch (acetyl ester) |

| 1240 | 310 | C-O stretch (acetyl ester) |

| 1050 | 280 | C-O-C stretch (glycosidic bond) |

Note: This table is a hypothetical representation. Actual values are obtained from specific quantum chemical calculations (e.g., using Gaussian uni-muenchen.de or Psi4 psicode.org). Frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. youtube.com By calculating the energies of reactants, products, and intermediate structures, a potential energy surface for the reaction can be constructed. A key goal is to locate the transition state—the highest energy point along the reaction coordinate—which represents the kinetic barrier to the reaction. atomistica.online

For this compound, these methods could be used to study its synthesis or its conversion into other compounds like Isorhoifolin. americanchemicalsuppliers.com For example, calculations could elucidate the mechanism of glycosidic bond formation or the deacetylation process, identifying the most likely sequence of steps and the energy required for each. This knowledge is crucial for optimizing reaction conditions and understanding chemical reactivity. The cluster approach, where a small part of a larger system (like an enzyme active site) is modeled with quantum mechanics, is a common strategy for studying enzymatic reaction mechanisms. nih.gov

Advanced Modeling for Supramolecular Assembly and Solution Behavior of this compound

Advanced modeling techniques extend beyond single molecules to explore their collective behavior in different environments.

Supramolecular Assembly: This field investigates how molecules spontaneously organize into larger, ordered structures through non-covalent interactions like hydrogen bonding, van der Waals forces, and π–π stacking. mdpi.com While this compound lacks aromatic rings for π–π stacking, its numerous oxygen atoms in the acetyl and ether groups make it a candidate for forming assemblies through hydrogen bonding (if trace water is present) or dipole-dipole interactions. Computational models can simulate the aggregation of many this compound molecules to predict whether stable, organized assemblies might form under specific conditions, such as at an air-water interface or in certain solvents. nih.gov

Solution Behavior: The conformation and behavior of a molecule can be highly dependent on the solvent. researchgate.net Modeling the explicit interactions between this compound and solvent molecules (e.g., water, chloroform) can reveal preferred conformations in solution. This is important because the molecule's shape influences its reactivity and biological activity. Such simulations can model how the flexible glycosidic linkage and the rotatable acetyl groups behave in different solvent environments, providing a more realistic picture of the molecule's dynamic nature than in-vacuum calculations.

Machine Learning and Artificial Intelligence in Structure Elucidation and Activity Prediction

A thorough review of scientific literature and databases indicates that, at present, there are no specific published studies applying machine learning (ML) or artificial intelligence (AI) directly to the chemical compound this compound for the purposes of structure elucidation or activity prediction.

While ML and AI are increasingly powerful tools in computational chemistry, their application is highly dependent on the availability of large, specific datasets for training and validation. acs.orgmdpi.com For a given compound, this would typically involve extensive experimental data on its structure-activity relationships or a large collection of spectral data.

General methodologies using AI for chemical structure elucidation from spectroscopic data, such as NMR or IR, are being developed. mdpi.comdlsu.edu.phresearchgate.net These models are often trained on vast libraries of diverse molecular structures to learn the complex correlations between spectral features and molecular connectivity. mdpi.commdpi-res.com Similarly, quantitative structure-activity relationship (QSAR) models and other activity prediction algorithms leverage machine learning to correlate molecular descriptors with biological activities. researchgate.netnih.govmdpi.comchemrxiv.org These approaches have been applied to broad classes of molecules, including flavonoids and glycosides. researchgate.netnih.gov

However, the application of these advanced computational techniques to a specific, less-common derivative like this compound has not been documented in the accessible scientific literature. Research in this area tends to focus on either more common parent compounds, such as rutinose or quercetin (B1663063), or on developing the computational methods themselves using large, diverse datasets where the inclusion of any single compound is not individually detailed. researchgate.netnih.gov

The development of predictive models for this compound would require the generation of a substantial and specific dataset, which could include, for example, its activity against a panel of biological targets or detailed spectroscopic data under various conditions. Without such foundational data, the development of dedicated ML and AI models for hentaacetylrutinose is not currently feasible. Future research may generate the necessary data to apply these powerful predictive technologies to this specific compound.

Structure Activity Relationship Sar Studies of Heptaacetylrutinose and Its Derivatives

Systematic Design and Synthesis of Heptaacetylrutinose Analogs for SAR Probing

The systematic design and synthesis of this compound analogs are foundational to probing its structure-activity relationships. This process begins with the parent molecule, this compound, and involves the strategic modification of its chemical structure to create a library of related compounds.

The synthesis of this compound itself serves as a starting point. It can be prepared from rutin (B1680289), a flavonoid glycoside composed of quercetin (B1663063) and the disaccharide rutinose. a-z.lujmb.or.kr Hydrolysis of rutin yields rutinose, which can then be fully acetylated to produce this compound. β-Heptaacetylrutinose is recognized as a key intermediate in the synthesis of other bioactive molecules, such as Isorhoifolin, a flavonoid with potential antidiabetic, antihyperlipidemic, and antioxidant properties. americanchemicalsuppliers.com

The design of analogs would systematically explore the following modifications:

Selective Deacetylation: The seven acetyl groups on the rutinose core are primary targets for modification. Analogs could be synthesized with varying numbers and positions of acetyl groups. This would help to determine which acetyl groups are critical for any observed biological activity. For instance, selective deacetylation at the C-1 position of the glucose unit could be explored, as this position is often involved in glycosidic linkages.

Modification of Acetyl Groups: The acetyl groups could be replaced with other acyl groups of varying chain lengths (e.g., propionyl, butyryl) or with groups possessing different electronic properties (e.g., trifluoroacetyl). This would probe the influence of steric bulk and electronics on activity.

Introduction of Functional Groups: Functional groups such as halogens, amines, or azides could be introduced at specific positions on the sugar rings, following deacetylation and subsequent chemical transformations. This would explore the potential for new interactions with biological targets.

Anomeric Configuration: The stereochemistry at the anomeric carbon (C-1 of the glucose unit) is known to be a significant determinant of the biological activity of glycosides. Synthesis of both α and β anomers of this compound and its derivatives would be crucial for a comprehensive SAR study.

The synthesis of these analogs would likely involve multi-step reaction sequences employing protecting group chemistry to achieve regioselective modifications. acs.org Characterization of the synthesized compounds would be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Correlation Between Specific Structural Features and Observed Biological Activities (In Vitro)

Once a library of this compound analogs has been synthesized, the next step is to evaluate their biological activities in various in vitro assays. The goal is to establish a correlation between specific structural features and the observed effects. Given that rutinose is a component of many bioactive flavonoids, initial in vitro screening could focus on assays relevant to the known activities of these parent compounds, such as antioxidant, anti-inflammatory, and anticancer assays. ontosight.aicymitquimica.com

The following table outlines hypothetical in vitro assays and the structural features of this compound analogs that could be correlated with activity:

| In Vitro Assay | Structural Feature Investigated | Hypothesized Correlation |

| Antioxidant Activity (e.g., DPPH, ABTS assay) | Degree and position of acetylation | A decrease in the number of acetyl groups may increase antioxidant activity by exposing free hydroxyl groups, which are known to be important for radical scavenging. |

| Anti-inflammatory Activity (e.g., COX-2 inhibition) | Nature of acyl groups | The replacement of acetyl groups with more lipophilic acyl chains could enhance cell membrane permeability and lead to increased anti-inflammatory activity. |

| Anticancer Activity (e.g., cytotoxicity against cancer cell lines) | Presence of specific functional groups | Introduction of a halogen or an azide (B81097) group at a specific position might lead to targeted interactions with enzymes or receptors involved in cancer cell proliferation. |

| Enzyme Inhibition (e.g., α-glucosidase inhibition) | Anomeric configuration | The β-anomer might show higher inhibitory activity compared to the α-anomer, or vice versa, depending on the enzyme's active site topology. |

Research on other acetylated glycosides has shown that the presence and position of acetyl groups can significantly influence biological activity. For example, studies on acetylated triterpene glycosides suggest that acetylation, particularly at certain positions of the aglycone, can play a significant role in their cytotoxic and antifungal activities. dntb.gov.uaresearchgate.net Similarly, for this compound analogs, it would be anticipated that the pattern of acetylation would be a key determinant of their biological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structures of the this compound analogs with their biological activities. rsc.org A QSAR model can be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.

The development of a QSAR model for this compound derivatives would involve the following steps:

Data Set Preparation: A dataset of this compound analogs with their corresponding experimentally determined biological activities (e.g., IC50 values) would be compiled. This dataset would be divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated R² (Q²) would be calculated to evaluate the model's robustness and predictive ability.

For instance, a hypothetical QSAR equation for the antioxidant activity of this compound analogs might look like:

log(1/IC50) = a(logP) - b(Molecular Volume) + c*(Number of OH groups) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model could reveal that higher lipophilicity and a greater number of free hydroxyl groups are positively correlated with antioxidant activity, while increased molecular volume is detrimental.

Chemoinformatics Approaches for SAR Landscape Mapping

Chemoinformatics tools can be employed to visualize and navigate the structure-activity relationship (SAR) landscape of this compound analogs. This approach provides a more intuitive understanding of the SAR data compared to QSAR models alone.

One common technique is the creation of an activity landscape , which is a graphical representation that plots chemical similarity against biological activity. In such a plot, compounds that are structurally similar are placed close to each other.

Smooth SAR: Regions in the landscape where small changes in structure lead to small changes in activity are considered to have a "smooth" SAR. These regions are often of interest for lead optimization.

Activity Cliffs: Regions where a small change in structure results in a large and unexpected change in activity are known as "activity cliffs." The identification of activity cliffs is particularly valuable as they can highlight key structural features that are critical for biological activity. For example, the deacetylation of a single, specific hydroxyl group on the rutinose core that leads to a dramatic increase in activity would represent an activity cliff.

By mapping the this compound analogs onto an activity landscape, researchers could:

Identify the most promising regions of chemical space for further exploration.

Understand the structural determinants of activity cliffs.

Cluster the analogs based on their structural and activity profiles.

Select diverse subsets of compounds for further biological testing.

Future Research Directions and Emerging Methodologies for Heptaacetylrutinose Research

Development of Novel Analytical Probes and Sensors for Heptaacetylrutinose Detection

The precise detection and quantification of this compound and related acetylated carbohydrates are crucial for synthetic chemistry, process monitoring, and potential biomedical studies. Future research is expected to focus on moving beyond traditional chromatographic methods toward more sensitive and specific real-time analytical tools.

Current analytical methods for acetylated carbohydrates often rely on techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR). researchgate.netnrel.gov For instance, GC-MS analysis of acetylated methyl glycosides is a developed method for analyzing monosaccharides from hemicelluloses, which could be adapted for disaccharide derivatives like this compound. nih.gov An optimized GC-MS method using a methyl sulfoxide/1-methylimidazole system allows for the direct acetylation and analysis of various saccharides, yielding single, distinct peaks for each, which could be highly applicable to this compound. nih.gov

The development of novel fluorescent probes and sensors represents a significant leap forward. These tools could offer high sensitivity and selectivity for this compound, enabling in-situ monitoring. Research in this area would involve designing probes that specifically recognize the unique structural features of this compound, such as its array of acetyl groups or the specific α-(1→6) glycosidic bond between its L-rhamnose and D-glucose units. drugfuture.com The design principles for such probes might be adapted from existing fluorescent sensors developed for other biomolecules, which often rely on mechanisms like photoinduced electron transfer (PET) or aggregation-induced emission (AIE).

Table 1: Potential Analytical Methodologies for this compound

| Methodology | Principle | Potential Application for this compound |

|---|---|---|

| GC-MS | Separation of volatile derivatives followed by mass-based detection. | Quantification in reaction mixtures after derivatization (e.g., methylation). nih.govnih.gov |

| HPLC | Separation based on polarity and interaction with a stationary phase. | Purification and quantification of synthesis products. researchgate.netnrel.gov |

| FTIR-ATR | Measures infrared absorption to identify functional groups. | Rapid, indicative determination of the degree of acetylation. researchgate.net |

| Fluorescent Probes | Specific binding to the target molecule induces a change in fluorescence. | Real-time detection in complex matrices or cellular environments. |

| Electrochemical Sensors | Target binding event is converted into an electrical signal. | Continuous monitoring in industrial or biological processes. |

Exploration of Advanced Biosynthetic Pathways Leading to this compound

This compound itself is a product of chemical synthesis, created by the peracetylation of rutinose. biosynth.comglentham.com Therefore, research into its "biosynthesis" focuses on the natural production of its precursor, rutinose, and the enzymatic machinery involved. Rutinose is the glycone component of many important flavonoids, such as rutin (B1680289) and narirutin. americanchemicalsuppliers.comdrugfuture.comtandfonline.com

Future research will likely concentrate on identifying and characterizing the specific glycosyltransferases (GTs) that synthesize the rutinose moiety and attach it to flavonoid aglycones. The biosynthesis of the rutinose precursor, TDP-L-rhamnose, and UDP-D-glucose is a key part of this pathway. Advanced strategies in metabolic engineering and synthetic biology could be employed to enhance the production of rutinose-containing compounds in microbial or plant-based systems. acs.org This involves:

Gene Discovery: Identifying and isolating the genes encoding the specific UDP-glucose:flavonoid 3-O-glucosyltransferase and UDP-rhamnose:flavonoid-7-O-glucoside-rhamnosyltransferase.

Heterologous Expression: Expressing these plant-derived genes in tractable microbial hosts like E. coli or yeast to produce specific flavonoid rutinosides. drugfuture.com

Pathway Optimization: Utilizing synthetic biology tools to construct and optimize novel metabolic pathways, increasing the flux towards rutinose and its glycosides. drugfuture.com

Understanding these pathways is not for producing this compound directly via biosynthesis, but for creating a sustainable and efficient supply of the rutinose precursor for subsequent chemical modification.

Integration of Multi-Omics Data for Comprehensive Biological System Understanding

Given that this compound has reported anti-inflammatory and antitumor properties, a significant future research direction is to understand its mechanism of action within a biological system. americanchemicalsuppliers.com The integration of multi-omics data provides a powerful, holistic approach to achieve this. researchgate.netnih.gov This strategy combines genomics, transcriptomics, proteomics, and metabolomics (including glycomics) to build a comprehensive picture of the molecular interactions affected by the compound. glentham.com

A multi-omics study could unravel how this compound influences cellular functions by:

Transcriptomics (RNA-Seq): Identifying genes whose expression is up- or down-regulated in response to treatment, pointing to affected signaling pathways.

Proteomics: Quantifying changes in protein abundance and post-translational modifications, revealing the direct targets or downstream effects of the compound.

Metabolomics/Glycomics: Profiling changes in small-molecule metabolites and the glycome to understand how the compound alters cellular metabolism and glycosylation patterns.

By integrating these data layers, researchers can construct detailed network models of the compound's biological activity, identify potential biomarkers for its effects, and gain deeper mechanistic insights than is possible with any single omics approach alone. biosynth.comglentham.comncats.io

Applications of this compound in Advanced Chemical and Materials Science Research

In chemical synthesis, the acetyl groups of this compound serve as protecting groups, allowing for regioselective reactions at other positions if one or more acetyl groups were to be selectively removed. Its primary role is as a glycosyl donor or a key intermediate for the synthesis of complex, biologically active flavonoid glycosides like Isorhoifolin. americanchemicalsuppliers.com Future research in chemical synthesis will likely focus on developing more efficient and stereoselective methods to use this compound as a building block for creating novel glycoconjugates, glycodendrimers, and other complex carbohydrate structures. wgtn.ac.nznih.gov

In materials science, the application of carbohydrates is a growing field. While specific applications for this compound are not yet established, its properties suggest potential research avenues. Acetylated sugars can be used to modify the properties of polymers and other materials. Future explorations could include:

Biocompatible Polymers: Incorporating this compound into polymer backbones to create new biomaterials with tailored properties for applications like drug delivery or tissue engineering.

Surface Modification: Using the compound to functionalize surfaces, potentially altering their hydrophobicity, biocompatibility, or recognition properties.

Nanomaterials: Employing this compound as a capping or stabilizing agent in the synthesis of nanoparticles, leveraging its chemical functionality.

The development of new materials from carbohydrate building blocks is a key challenge where chemical innovation plays a direct role in creating functional, sustainable solutions. nih.govmdpi.com

Emerging Methodologies in Glycochemistry and Carbohydrate Research Applied to this compound

The broader field of glycochemistry is constantly evolving, and new methodologies will undoubtedly be applied to the study and application of this compound. Key emerging areas include:

Advanced Glycosylation Methods: Developing novel, highly stereoselective glycosylation reactions is a central goal of glycochemistry. wgtn.ac.nz Applying modern methods, such as those using gold or photoredox catalysis, could improve the efficiency of synthesizing complex glycosides from this compound-derived donors.

Solvent-Free and Green Synthesis: New methods for synthesizing glycosides under solvent-free conditions are being developed to create greener chemical processes. A recently developed method reacts per-O-acetylated sugars with sodium alkanethiolates without a solvent, which could be adapted for reactions involving this compound. acs.orgacs.org

Computational Modeling: Molecular dynamics simulations and quantum mechanics can provide profound insights into the conformation and reactivity of carbohydrates. nih.gov These computational tools can be used to predict the three-dimensional structure of this compound, understand its interactions with enzymes or receptors, and guide synthetic strategies.

Automated Glycan Assembly: While primarily focused on oligosaccharides, the principles of automated synthesis could one day be adapted for creating libraries of complex glycosides from building blocks like this compound, accelerating the discovery of new bioactive compounds.

These cutting-edge techniques will be instrumental in unlocking the full potential of this compound as both a research tool and a precursor for advanced applications. wgtn.ac.nz

Q & A

Q. How can researchers ensure reproducibility when publishing this compound studies?

- Methodological Answer :

- Detailed Supplementary Data : Include raw NMR/HPLC chromatograms, cell line authentication certificates, and exact instrument settings (e.g., MS ionization voltage).

- Code Sharing : Upload analysis scripts (e.g., Python/R for dose-response modeling) to GitHub with DOI assignment .

Q. Tables for Quick Reference

| Key Analytical Parameters for this compound |

|---|

| HPLC Retention Time |

| NMR H Shift (Acetyl) |

| LC-MS [M+Na] |

| Solubility in DMSO |

| Common Pitfalls in Bioactivity Studies |

|---|

| Variable cell viability due to DMSO carrier |

| Overlooking acetyl group hydrolysis in media |

| Insufficient controls for autofluorescence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |